2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide
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Overview
Description
2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide typically involves the reaction of 3-bromo-1H-pyrazole with N-methylacetamide under specific conditions. One common method involves the use of potassium tert-butoxide in tetrahydrofuran (THF) as a base, with the reaction carried out at room temperature for a specified duration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring.
Scientific Research Applications
2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-1H-pyrazol-1-yl)ethanol
- 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H8BrN3O |
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Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-(3-bromopyrazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H8BrN3O/c1-8-6(11)4-10-3-2-5(7)9-10/h2-3H,4H2,1H3,(H,8,11) |
InChI Key |
CJUOHIOULVXNEB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C=CC(=N1)Br |
Origin of Product |
United States |
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